

commercial suppliers of 3-Methoxy-2-nitrobenzonitrile

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Compound of Interest

Compound Name: 3-Methoxy-2-nitrobenzonitrile

Cat. No.: B136439

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An In-depth Technical Guide to Commercial Sourcing and Applications of 3-Methoxy-2-nitrobenzonitrile

For researchers, scientists, and professionals in drug development, the timely procurement of high-quality chemical intermediates is a critical step in the research and development pipeline. **3-Methoxy-2-nitrobenzonitrile** (CAS No. 142596-50-7) is a valuable building block in the synthesis of various complex organic molecules and pharmaceutical compounds. This guide provides a comprehensive overview of its commercial suppliers, physicochemical properties, and key considerations for its use in a laboratory setting.

Physicochemical Properties

3-Methoxy-2-nitrobenzonitrile is a substituted aromatic compound containing methoxy, nitro, and nitrile functional groups. These features make it a versatile intermediate for further chemical modifications. A summary of its key properties is presented below.

Table 1: Physicochemical Properties of **3-Methoxy-2-nitrobenzonitrile**

Property	Value	Source
CAS Number	142596-50-7	[1] [2] [3]
Molecular Formula	C ₈ H ₆ N ₂ O ₃	[1] [4]
Molecular Weight	178.15 g/mol	[1]
Physical Form	Solid, light yellow to pale brown crystalline powder	[1] [4]
Purity	Typically ≥95%	[1] [3]
Melting Point	Approximately 75-80°C	[4]
Storage	Sealed in a dry environment at room temperature	[1]
InChI Key	OXWWZQUPPXKYQB-UHFFFAOYSA-N	[1]

Commercial Suppliers

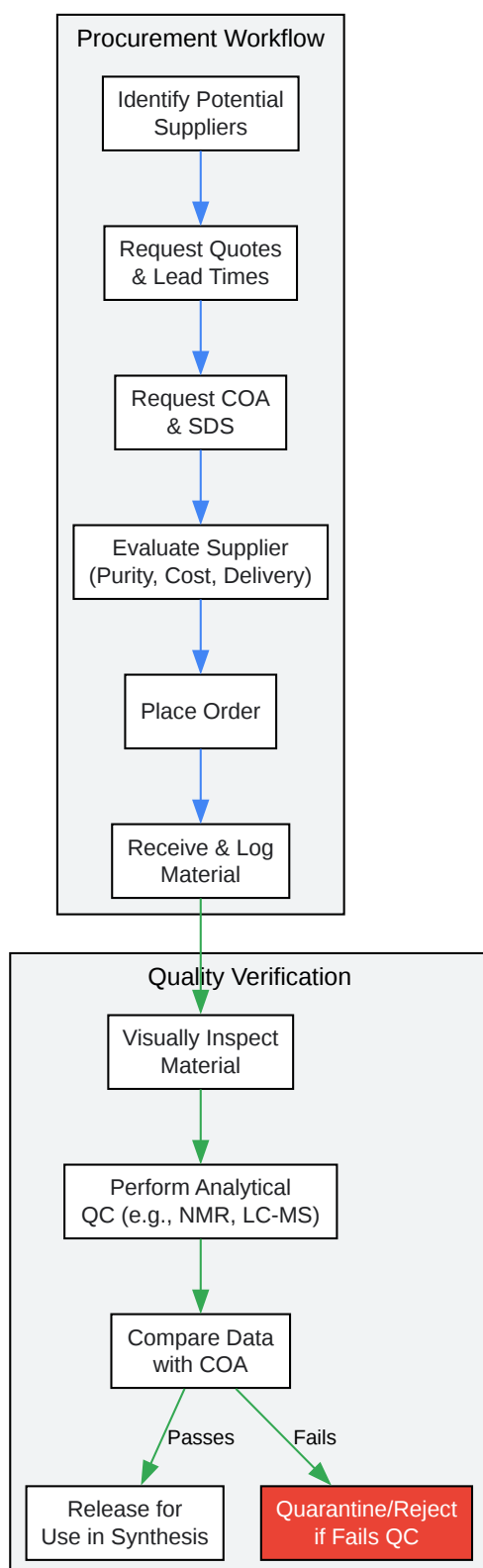
A variety of chemical suppliers offer **3-Methoxy-2-nitrobenzonitrile**, primarily for research and development purposes. When selecting a supplier, it is crucial to consider factors such as purity, available quantities, lead times, and the availability of technical documentation like a Certificate of Analysis (COA) and Safety Data Sheet (SDS). Production is prominent in China, with many suppliers offering options for bulk quantities and OEM manufacturing.[\[4\]](#)

Table 2: Commercial Suppliers of **3-Methoxy-2-nitrobenzonitrile**

Supplier	Purity	Country of Origin	Notes
Sigma-Aldrich (via Ambeed, Inc.)	95%	CN	Provides COA, COO, and MSDS.[1]
2A Biotech	96%+	-	Catalog No.: 2A-0131799.[3]
ChemicalBook	Lists various suppliers, e.g., Career Henan Chemical Co. with 99% purity.	CN	Acts as a directory for multiple suppliers.[2]
Carbott PharmTech Inc.	-	-	Listed as a supplier on ChemicalBook.[2]
Adamas Reagent, Ltd.	-	-	Listed as a supplier on ChemicalBook.[2]
Beijing Eternalchem Co., Ltd.	-	-	Listed as a supplier on ChemicalBook.[2]
Shanghai Ennopharm Co., Ltd.	-	-	Listed as a supplier on ChemicalBook.[2]
HANGZHOU LEAP CHEM CO., LTD.	-	CN	A specialized supplier of fine chemicals for R&D.[5]

Workflow for Procurement and Quality Verification

The process of acquiring a chemical intermediate like **3-Methoxy-2-nitrobenzonitrile** for research purposes involves several key steps to ensure the material meets the required specifications.



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Caption: Workflow for sourcing and verifying **3-Methoxy-2-nitrobenzonitrile**.

Synthetic Applications and Experimental Protocols

3-Methoxy-2-nitrobenzonitrile is a precursor in multi-step syntheses. Its nitro group can be readily reduced to an amine, which is a pivotal transformation in medicinal chemistry, opening pathways to a vast range of amino-substituted aromatic compounds.[6] The nitrile group can also be hydrolyzed or reduced to introduce other functionalities.

While specific experimental protocols for the direct use of **3-Methoxy-2-nitrobenzonitrile** are often proprietary or application-dependent, a general synthetic route to its precursor, 3-Methoxy-2-nitrobenzoic acid, and a general method for forming nitriles from benzoic acids are available and can be adapted.

Representative Synthesis of a Precursor: 3-Methoxy-2-nitrobenzoic Acid

The primary method for synthesizing the corresponding benzoic acid involves the electrophilic nitration of 3-methoxybenzoic acid.[6]

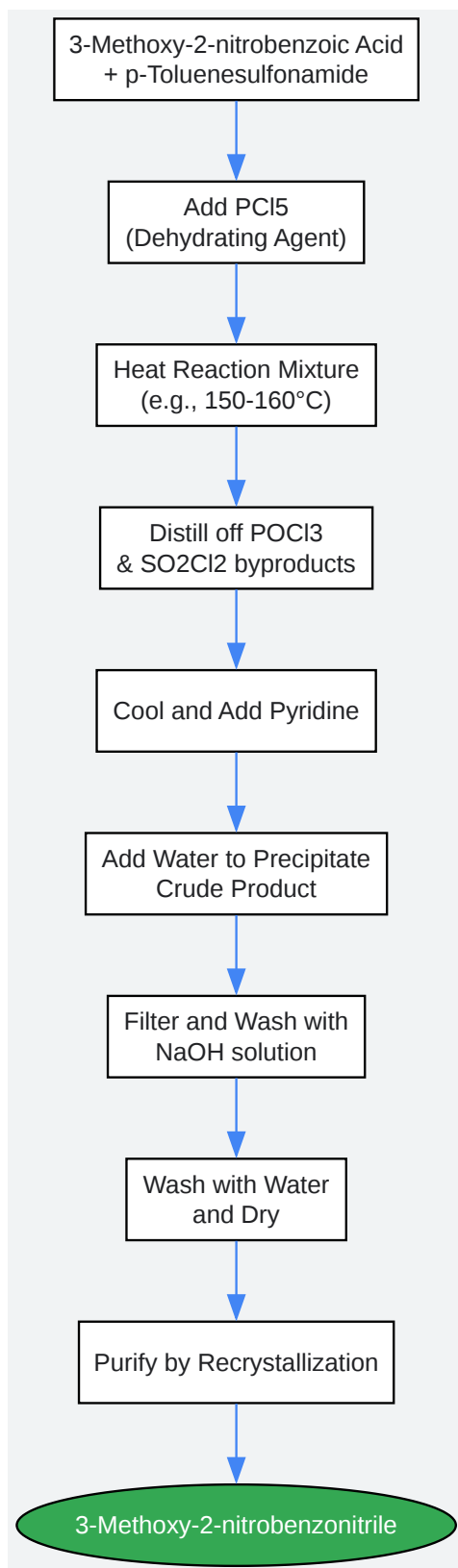
Reaction: 3-Methoxybenzoic acid + $\text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow$ 3-Methoxy-2-nitrobenzoic acid

Experimental Protocol (Adapted from literature):

- **Reagent Preparation:** Prepare a nitrating mixture by carefully adding concentrated nitric acid (HNO_3) to concentrated sulfuric acid (H_2SO_4) in a flask cooled in an ice bath. The sulfuric acid acts as a catalyst to form the highly electrophilic nitronium ion (NO_2^+).[6][7]
- **Reaction:** Slowly add 3-methoxybenzoic acid to the chilled nitrating mixture with constant stirring. The methoxy group directs the nitration primarily to the ortho position.[6]
- **Temperature Control:** Maintain a low temperature throughout the addition to control the reaction rate and prevent side reactions.
- **Quenching:** After the reaction is complete, pour the mixture over crushed ice to precipitate the product.
- **Purification:** Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent to obtain pure 3-Methoxy-2-nitrobenzoic acid.[6]

General Protocol for Nitrile Formation from a Benzoic Acid Derivative

A common method for converting a benzoic acid to a benzonitrile involves the use of a sulfonamide and a dehydrating agent like phosphorus pentachloride. The following is a general procedure adapted from a method for preparing p-nitrobenzonitrile.[8]



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Caption: General synthetic pathway from benzoic acid to benzonitrile.

Experimental Protocol (Adapted from Organic Syntheses Procedure[8]):

- **Mixing:** In a round-bottomed flask, mix the starting material, 3-Methoxy-2-nitrobenzoic acid, with p-toluenesulfonamide.
- **Addition of Dehydrating Agent:** Carefully add phosphorus pentachloride (PCl₅) to the mixture with stirring in a fume hood.
- **Heating:** Heat the reaction mixture, for example, in an air bath, to distill off the resulting phosphorus oxychloride and other volatile byproducts.
- **Workup:** After cooling, dissolve the residue in pyridine. Cautiously add water to precipitate the crude **3-Methoxy-2-nitrobenzonitrile**.
- **Purification:** Filter the solid, wash with a dilute sodium hydroxide solution to remove any unreacted acidic starting material, followed by a thorough wash with water. The final product can be further purified by recrystallization from a suitable solvent like acetic acid.[8]

Safety Information

As with many nitroaromatic compounds, **3-Methoxy-2-nitrobenzonitrile** should be handled with care. It is classified as harmful if swallowed (H302).[1][9] Standard personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn.[7] Work should be conducted in a well-ventilated area or a fume hood. Always consult the supplier-specific Safety Data Sheet (SDS) for complete handling and disposal information.[4]

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